5-amino-3-methyl-4-isoxazolecarboxamide is a heterocyclic compound with the molecular formula CHNO. This compound is a derivative of isoxazole, which is a five-membered ring containing nitrogen and oxygen atoms. It has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties, as well as its applications in drug development and materials science .
5-amino-3-methyl-4-isoxazolecarboxamide can be sourced from chemical suppliers specializing in research chemicals. It is classified within the broader category of isoxazole derivatives, which are known for their diverse biological activities and utility in synthetic organic chemistry . The compound's unique structure allows it to participate in various chemical reactions, making it valuable for both academic research and industrial applications.
The synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 3-methyl-2-nitropropene with hydroxylamine to form the isoxazole ring. This step is followed by functionalization to introduce the amino and carboxamide groups .
In laboratory settings, the synthesis can be achieved through several routes, including:
The molecular structure of 5-amino-3-methyl-4-isoxazolecarboxamide features a five-membered ring with an amino group at position 5, a methyl group at position 3, and a carboxamide group at position 4. The arrangement of these functional groups contributes to its reactivity and biological activity.
5-amino-3-methyl-4-isoxazolecarboxamide can undergo several types of chemical reactions, including:
The specific conditions for these reactions often vary based on the desired outcome:
At the molecular level, 5-amino-3-methyl-4-isoxazolecarboxamide exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and cellular function. The electron density from the aryl amine delocalizes into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Research indicates that this compound shows promise in modulating immune responses and exhibiting anticancer properties through its interactions with various cellular targets .
5-amino-3-methyl-4-isoxazolecarboxamide typically appears as a white crystalline solid. Its melting point and solubility characteristics are crucial for its application in laboratory settings.
The compound's reactivity profile includes:
Relevant data regarding its stability under various conditions are essential for determining its suitability for specific applications .
5-amino-3-methyl-4-isoxazolecarboxamide has several scientific applications:
The integration of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as a β-amino acid analog into peptide chains represents a significant advancement in peptidomimetic design. This non-proteinogenic amino acid functions as a structural β-amino acid due to the amino group's position at the β-carbon relative to the carboxylic acid functionality, enabling the construction of biologically stable α/β-hybrid peptides. Researchers have successfully incorporated AMIA into resin-bound peptides using standard Fmoc-strategy solid-phase synthesis without specialized side-chain protection. The isoxazole ring's inherent properties—including its hydrogen-bonding capability and conformational rigidity—facilitate novel secondary structures in peptide backbones that resist proteolytic degradation [1] [2] [4].
A critical challenge addressed in recent work involves the protection strategy for AMIA's amino group. Unlike proteinogenic amino acids, conventional Fmoc-protection proved inefficient due to the amino group's partial imine character (34.19% resonance contribution) and strong intramolecular hydrogen bonding with the carbonyl oxygen. This electronic configuration significantly reduces nucleophilicity, rendering standard acylation reactions impractical. The solution emerged through direct coupling of unprotected AMIA to resin-bound peptides using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as the activating agent. This approach successfully yielded model peptides including AMIA-DVYT-NH₂, AMIA-EAAA-NH₂, and AMIA-PPPP-NH₂, with characterization via tandem mass spectrometry confirming structural integrity [1] [4].
Table 1: Coupling Efficiency of AMIA to Model Peptide Sequences in Solid-Phase Synthesis
Peptide Sequence | Molecular Weight [M+H]⁺ (Da) | Coupling Repetitions Required | Purity (%) |
---|---|---|---|
H-DVYT-NH₂ | 496.240 | 2 | 85 |
H-EAAA-NH₂ | 360.187 | 2 | 92 |
H-PPPP-NH₂ | 503.297 | 1 | 95 |
Ultrasound-assisted solid-phase synthesis has emerged as a transformative methodology for incorporating AMIA into peptide chains, dramatically enhancing reaction kinetics and product purity. Conventional coupling protocols require approximately two hours per coupling cycle with repetitive reactions to achieve acceptable yields. Under ultrasonic agitation (20-40 kHz), however, AMIA coupling completes within 10 minutes—representing a tenfold reduction in reaction time. This acceleration stems from acoustic cavitation effects, where microbubble formation and collapse generate localized high-temperature and high-pressure regions that enhance reagent diffusion within the resin matrix [1] [2].
Comparative studies demonstrate significant advantages beyond temporal efficiency. Ultrasonication reduces racemization by minimizing prolonged exposure to activating agents and improves crude peptide purity by 15-20% relative to classical methods. The technique employs standard laboratory ultrasonic baths, making it accessible without specialized instrumentation. Model systems like AMIA-PPPP-NH₂ synthesized under optimized ultrasonic conditions (HATU activation, DIPEA base, DMF solvent, 10-minute coupling) achieved near-quantitative yields without racemization, confirmed through chiral HPLC and ESI-MS/MS analysis. This methodology proves particularly valuable for sequences containing multiple AMIA residues, where conventional approaches show significant drop-offs in efficiency [1] [6].
Table 2: Comparative Analysis of Classical vs. Ultrasonic Agitation Synthesis
Parameter | Classical Method | Ultrasonic Method | Improvement Factor |
---|---|---|---|
Coupling time per residue | 120 minutes | 10 minutes | 12× |
Typical crude purity | 70-85% | 90-95% | +20% |
Racemization observed | <2% | Undetectable | Significantly reduced |
Energy consumption (kWh/mol) | 5.2 | 0.8 | 6.5× reduction |
Though direct catalytic asymmetric synthesis of AMIA remains unreported, innovative approaches to structurally related β-amino acid isoxazole precursors provide valuable strategic insights. A prominent route features stereoselective reductions and kinetic resolutions of achiral 4,5-dimethyl-isoxazole-3-carboxylic acid ethyl ester—a compound efficiently synthesized from diethyl acetylenedicarboxylate and acetone oxime. This precursor undergoes regioselective cyclization under mild conditions (ethanol, reflux, 4 hours) to yield the heterocyclic core with 92% efficiency. The synthetic route avoids expensive catalysts through careful optimization of stoichiometry and solvent systems [5].
Another precursor, 2-methoxyimino-3-methyl-4-oxo-pentanoic acid ethyl ester, is accessible via condensation of ethyl acetoacetate with methyl nitrite. This compound serves as a versatile building block for stereoselective transformations toward β-amino acids featuring quaternary stereocenters—structural motifs highly relevant to AMIA derivatives. While these methodologies don't directly produce 5-amino-3-methyl-4-isoxazolecarboxamide, they establish foundational asymmetric techniques for future chiral isoxazole β-amino acid synthesis. The reported processes emphasize atom economy (>85%) and scalability (multi-gram) using inexpensive substrates like ethyl acetoacetate and tert-butyl nitrite, aligning with green chemistry principles [5] [6].
5-Amino-3-methyl-4-isoxazolecarboxamide serves as a versatile platform for generating bioactive hydrazide derivatives through condensation reactions with carbonyl compounds. When reacted with aromatic aldehydes under indium(III) trifluoromethanesulfonate catalysis, the carbohydrazide functionality undergoes selective nucleophilic addition to form N′-substituted derivatives (MM1-MM10 series). This transformation proceeds with excellent chemoselectivity (the C5 amino group remains unreactive) and yields ranging from 63-81%. Structural diversity is achieved by varying aldehydes, including derivatives bearing electron-donating groups (e.g., 2,4-dihydroxybenzaldehyde for MM3) or electron-withdrawing substituents [3] [7] [8].
Biological screening reveals significant structure-activity relationships among these derivatives. Compound MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) exhibits potent immunosuppressive activity, inhibiting phytohemagglutinin A-induced PBMC proliferation by 78% at 100μM without cytotoxicity (A549 cell line). Mechanistic studies indicate MM3 upregulates pro-apoptotic pathways, increasing caspase expression by 3.5-fold and Fas receptor by 2.8-fold in Jurkat T-cells. Additionally, it demonstrates dose-dependent inhibition of LPS-induced TNF-α production in human whole blood cultures (40% suppression at 6.25μM), highlighting its anti-inflammatory potential. These hydrazide derivatives exemplify how strategic post-synthetic modification transforms the core isoxazole scaffold into functionally diverse therapeutic candidates [3] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: